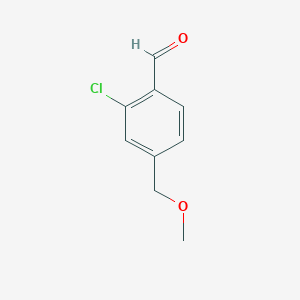

2-Chloro-4-(methoxymethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . It is a solid substance .

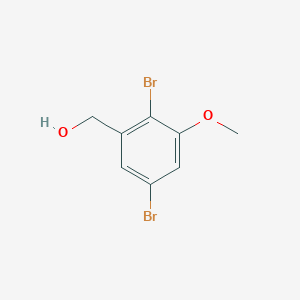

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

2-Chloro-4-(methoxymethyl)benzaldehyde is a solid substance . Its molecular weight is 170.59 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis of Curcumin Analogs

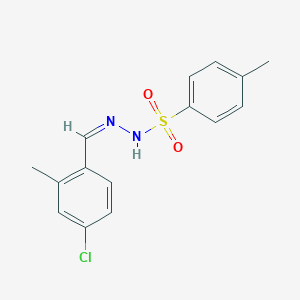

2-Chloro-4-(methoxymethyl)benzaldehyde: can be used in the synthesis of curcumin analogs. These analogs are significant due to their enhanced biological activity and potential therapeutic applications. For instance, the compound has been utilized in a three-step reaction to synthesize a novel curcumin analog, which showed promising results in spectroscopic and computational evaluations .

Organic Synthesis Intermediates

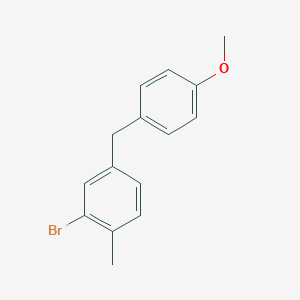

This compound serves as an intermediate in various organic synthesis reactions. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution, which are pivotal in creating complex organic molecules .

Chemical Education

Lastly, 2-Chloro-4-(methoxymethyl)benzaldehyde can be used in chemical education as a case study to teach advanced organic chemistry concepts, such as electrophilic aromatic substitution and resonance stabilization .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methoxymethyl)benzaldehyde is not specified in the available resources. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which can activate the benzene ring towards electrophilic aromatic substitution reactions .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzaldehyde, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Specific safety and hazard information for 2-Chloro-4-(methoxymethyl)benzaldehyde is not available in the resources .

Eigenschaften

IUPAC Name |

2-chloro-4-(methoxymethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSMAMBXFEFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(methoxymethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.